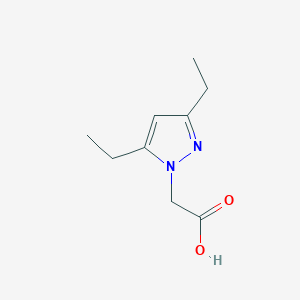

3,5-diethyl-1H-pyrazole-1-acetic acid

Descripción general

Descripción

3,5-diethyl-1H-pyrazole-1-acetic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,3-diketones with hydrazines, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety . The reaction conditions often involve the use of catalysts such as silver or copper, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, is increasingly common in the industrial synthesis of pyrazole derivatives .

Análisis De Reacciones Químicas

Types of Reactions

3,5-diethyl-1H-pyrazole-1-acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the electronic properties of the pyrazole ring, leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-Tumor Activity:

Recent studies have indicated that derivatives of 3,5-diethyl-1H-pyrazole-1-acetic acid exhibit promising anti-tumor properties. For instance, a one-pot synthesis method has been developed for new derivatives that showed significant cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapeutics .

Analgesic and Anti-inflammatory Properties:

Research has also explored the analgesic and anti-inflammatory effects of pyrazole derivatives. These compounds are believed to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The effectiveness of these compounds in reducing pain and inflammation could lead to their incorporation into new pain management therapies.

Agricultural Applications

Herbicide and Fungicide:

this compound has been identified as a potential herbicide and fungicide. Its efficacy against various plant pathogens and weeds makes it a candidate for agricultural chemical formulations. Studies have shown that this compound can disrupt the growth of certain fungi and inhibit weed germination, providing an environmentally friendly alternative to traditional agrochemicals .

Insecticide Properties:

In addition to its herbicidal and fungicidal applications, this compound has demonstrated insecticidal properties. It can be used in pest control formulations, targeting specific insect species while minimizing harm to beneficial organisms.

Material Science Applications

Coatings and Paints:

The compound is also utilized in the formulation of coatings and paints due to its chemical stability and protective properties. It can enhance the durability and performance of coatings applied to various surfaces, making it valuable in industrial applications.

Case Study 1: Anti-Cancer Research

A study published in a peer-reviewed journal highlighted the synthesis of novel pyrazole derivatives from this compound, demonstrating significant anti-cancer activity against breast cancer cells. The research emphasized the compound's mechanism involving apoptosis induction in cancer cells .

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. The results indicated a potential for integrating this compound into integrated pest management systems .

Mecanismo De Acción

The mechanism of action of 3,5-diethyl-1H-pyrazole-1-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-dimethyl-1H-pyrazole-1-acetic acid

- 3,5-diphenyl-1H-pyrazole-1-acetic acid

- 3,5-diethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3,5-diethyl-1H-pyrazole-1-acetic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

3,5-Diethyl-1H-pyrazole-1-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring and acetic acid functional group. Its structure contributes to its interaction with various biological targets. The compound has been synthesized and evaluated for its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, such as phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways .

- Receptor Interaction : The compound may interact with various receptors, influencing cellular responses and modulating physiological processes.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In animal models, it has been shown to reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .

| Study | Method | Findings |

|---|---|---|

| Burguete et al. | Carrageenan-induced edema model | Demonstrated significant reduction in edema |

| Chovatia et al. | In vitro testing | Effective against inflammation markers |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including E. coli and S. aureus.

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

Studies suggest that modifications to the pyrazole structure can enhance its antimicrobial efficacy .

3. Anticancer Potential

Research into the anticancer activity of this compound reveals promising results against several cancer cell lines:

- Cell Lines Tested : Lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer (HT29).

- Mechanism : Induction of apoptosis and inhibition of cell proliferation have been observed in treated cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Anti-inflammatory Effects :

- Antimicrobial Efficacy :

- Anticancer Activity :

Propiedades

IUPAC Name |

2-(3,5-diethylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-7-5-8(4-2)11(10-7)6-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCSXWBNESXZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.